Cas no 15029-34-2 (3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile)
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinepropanenitrile,4-methyl-b-oxo-
- 1-Piperazinepropanenitrile, 4-methyl-β-oxo-
- 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile
- 3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile
- 1-Cyanacetyl-4-methyl-piperazin
- 1-Cyanoacetyl-4-methyl-piperazin
- 1-cyanoacetyl-4-methyl-piperazine
- 3-(4-methylpiperazinyl)-3-oxopropanenitrile
- N-Cyanoacetyl-N'-methylpiperazin
- Albb-004137
- 4-Methyl-b-oxo-1-piperazinepropanenitrile
- 15029-34-2
- CHEMBL4537827
- 1-(Cyanoacetyl)-4-methyl-piperazine
- 1-Piperazinepropanenitrile, 4-methyl-beta-oxo-
- 12P-665
- EN300-01349
- CS-0307494
- BB 0240857
- FT-0678964
- DTXSID00368192
- MFCD02186990
- J-510737
- AKOS000115306
- SCHEMBL1896391
- 4-Methyl-A-oxo-1-piperazinepropanenitrile
- Z56827187
- DJWSZBRFBMIGIW-UHFFFAOYSA-N
- A884172
- DB-094000
- G80425
- 3-(4-methylpiperazin-1-yl)-3-oxo-propanenitrile
- STK502942
- BBL029614
- 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile
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- MDL: MFCD02186990
- Inchi: 1S/C8H13N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2,4-7H2,1H3
- InChI Key: DJWSZBRFBMIGIW-UHFFFAOYSA-N
- SMILES: O=C(CC#N)N1CCN(C)CC1
Computed Properties
- Exact Mass: 167.10600
- Monoisotopic Mass: 168.113687
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5
- XLogP3: -0.6
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 330.5±37.0 °C at 760 mmHg
- Flash Point: 153.7±26.5 °C
- Refractive Index: 1.5
- PSA: 47.34000
- LogP: -0.45012
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036158-1g |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 1g |
389CNY | 2021-05-07 | ||
| Alichem | A139001990-100g |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 95% | 100g |
670.98 USD | 2021-06-01 | |
| Fluorochem | 075116-1g |
3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile |
15029-34-2 | 98% | 1g |
£18.00 | 2022-03-01 | |
| Fluorochem | 075116-5g |
3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile |
15029-34-2 | 98% | 5g |
£58.00 | 2022-03-01 | |
| Fluorochem | 075116-25g |
3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile |
15029-34-2 | 98% | 25g |
£193.00 | 2022-03-01 | |
| Chemenu | CM115201-100g |
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 95% | 100g |
$769 | 2021-08-06 | |
| TRC | M321803-25mg |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321803-50mg |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321803-250mg |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile |
15029-34-2 | 250mg |
$ 80.00 | 2022-06-04 | ||
| abcr | AB316258-5 g |
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile, 95%; . |
15029-34-2 | 95% | 5g |
€133.30 | 2023-04-26 |
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Suppliers
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile Related Literature
-
Marta Costa,Filipe Areias,Marian Castro,Jose Brea,María I. Loza,Fernanda Proen?a Org. Biomol. Chem. 2011 9 4242
Additional information on 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile
Research Brief on 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile (CAS: 15029-34-2) in Chemical Biology and Pharmaceutical Applications
3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile (CAS: 15029-34-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This nitrile-containing derivative of 4-methylpiperazine has recently garnered attention due to its potential applications in drug discovery and development, particularly as a versatile intermediate or pharmacophore in the synthesis of bioactive molecules. Recent studies have explored its utility in the design of kinase inhibitors, antimicrobial agents, and modulators of central nervous system targets, leveraging its unique structural features that combine a polar nitrile group with a basic piperazine moiety.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 15029-34-2 as a key building block in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that incorporation of this scaffold improved both the potency and selectivity of their inhibitor candidates, with one derivative showing promising activity in B-cell malignancy models. The electron-withdrawing nitrile group was found to enhance binding interactions with the target protein, while the 4-methylpiperazine moiety contributed to favorable pharmacokinetic properties.
In antimicrobial research, a team from the University of Manchester reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile exhibited notable activity against drug-resistant strains of Staphylococcus aureus. The lead compound from this series showed a minimum inhibitory concentration (MIC) of 2 μg/mL against MRSA, with mechanistic studies suggesting interference with bacterial cell wall biosynthesis. This finding opens new avenues for addressing the growing challenge of antibiotic resistance.
The compound's potential in central nervous system drug development was highlighted in a recent ACS Chemical Neuroscience publication (2024), where it served as a precursor for sigma-1 receptor ligands. Researchers found that structural modifications of 15029-34-2 yielded compounds with nanomolar affinity for sigma-1 receptors, which are implicated in neuroprotection and the treatment of neurodegenerative diseases. The lead candidate demonstrated neuroprotective effects in an in vitro model of oxidative stress-induced neuronal damage.
From a synthetic chemistry perspective, advances have been made in the efficient production of 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile. A 2023 Organic Process Research & Development paper described an improved two-step synthesis with 78% overall yield, utilizing microwave-assisted reaction conditions that significantly reduced processing time while maintaining high purity (>99%). This methodological advancement addresses previous challenges in scaling up production of this valuable intermediate.
Ongoing research continues to explore the full potential of this compound. Current investigations include its application in PROTAC (proteolysis targeting chimera) design, where its ability to simultaneously engage target proteins and E3 ubiquitin ligases is being evaluated. Preliminary results presented at the 2024 American Chemical Society national meeting showed promising degradation activity against several oncology targets when incorporated into appropriate ternary complexes.
As the pharmaceutical industry increasingly focuses on targeted therapies and precision medicine, 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile represents a valuable scaffold for medicinal chemistry efforts. Its versatility, combined with recent synthetic improvements and demonstrated biological activities across multiple target classes, positions it as a compound of continuing interest in drug discovery pipelines. Future research directions likely include further exploration of its structure-activity relationships and expansion of its applications to additional therapeutic areas.
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